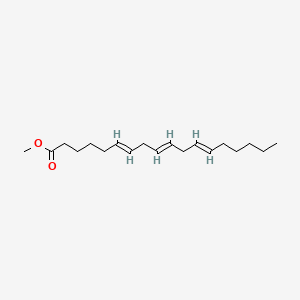

6,9,12-Octadecatrienoic acid, methyl ester

Description

Contextualization within Lipid Biochemistry Research

In the field of lipid biochemistry, 6,9,12-Octadecatrienoic acid, methyl ester is recognized as the esterified form of γ-linolenic acid (GLA), an important omega-6 polyunsaturated fatty acid (PUFA). medchemexpress.comresearchgate.net Fatty acid methyl esters (FAMEs) like this one are frequently studied because they are key intermediates in lipid metabolism and are often used in the analytical quantification of fatty acids. The parent molecule, GLA, is a precursor to dihomo-γ-linolenic acid (DGLA), which is in turn a precursor to arachidonic acid. innospk.com This pathway is critical for the synthesis of eicosanoids, a class of signaling molecules that includes prostaglandins (B1171923), thromboxanes, and leukotrienes, which play crucial roles in inflammation and other physiological processes. innospk.com The study of the methyl ester allows researchers to investigate the metabolic fate and biological activities of GLA and its downstream products in a controlled manner.

Scope and Significance in Contemporary Research

The significance of this compound in modern research is multifaceted, spanning analytical chemistry and biomedical science. In analytical chemistry, its high purity makes it a valuable standard for techniques like reversed-phase high-performance liquid chromatography (HPLC), which is used to separate complex mixtures of isomeric fatty acid methyl esters and other lipids. innospk.comresearchgate.net

In biomedical research, the compound is investigated for its distinct biological activities. Studies have demonstrated its potential as an inhibitor of melanoma cell proliferation. medchemexpress.com Furthermore, research has shown that it can inhibit ADP-induced blood platelet aggregation and induce apoptosis (programmed cell death) in various cancer cell lines, including human lung carcinoma A-549 cells. medchemexpress.comresearchgate.netnih.gov Investigations have also explored its hypolipidemic effects, with findings suggesting it can decrease plasma levels of total cholesterol, triglycerides, and low-density lipoprotein cholesterol (LDL-C) in animal models. medchemexpress.com Its ability to selectively induce cytotoxicity in tumor cells while not affecting normal cells highlights its potential relevance in the development of targeted cancer therapies. medchemexpress.com

Physicochemical Properties of this compound

| Property | Value | Source(s) |

| IUPAC Name | methyl (6Z,9Z,12Z)-octadeca-6,9,12-trienoate | nih.gov |

| Synonyms | Methyl γ-linolenate, Methyl GLA, Methyl all-cis-6,9,12-octadecatrienoate | medchemexpress.comlarodan.com |

| CAS Number | 16326-32-2 ((6Z,9Z,12Z)-isomer); 2676-41-7 (isomer unspecified) | nih.govnist.gov |

| Molecular Formula | C19H32O2 | larodan.comguidechem.comnih.gov |

| Molecular Weight | 292.46 g/mol | larodan.comguidechem.com |

| Density | 0.895 g/cm³ | innospk.com |

| Boiling Point | 385.4°C at 760 mmHg | innospk.com |

| Flash Point | 101.5°C | innospk.com |

Selected Research Findings on this compound

| Research Area | Key Finding | Model System | Source(s) |

| Oncology | Induces apoptosis and exhibits cytotoxicity. | Human lung carcinoma A-549 cell lines | medchemexpress.comresearchgate.netnih.gov |

| Oncology | Acts as a melanoma cell proliferation inhibitor. | In vitro studies | medchemexpress.com |

| Hematology | Inhibits ADP-induced blood platelet aggregation. | In vitro studies | medchemexpress.com |

| Metabolic Studies | Decreases plasma total cholesterol, triglycerides, and LDL-C. | Rat models | medchemexpress.com |

| Metabolic Studies | Reduces hepatic triglycerides and mitigates ethanol-induced fatty liver. | Animal models | medchemexpress.com |

| Natural Product Chemistry | Isolated from the microalgae Spirulina platensis. | Spirulina platensis | researchgate.netnih.gov |

Structure

2D Structure

3D Structure

Properties

CAS No. |

132029-21-1 |

|---|---|

Molecular Formula |

C19H32O2 |

Molecular Weight |

292.5 g/mol |

IUPAC Name |

methyl (6E,9E,12E)-octadeca-6,9,12-trienoate |

InChI |

InChI=1S/C19H32O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19(20)21-2/h7-8,10-11,13-14H,3-6,9,12,15-18H2,1-2H3/b8-7+,11-10+,14-13+ |

InChI Key |

JFRWATCOFCPIBM-SPOHZTNBSA-N |

Isomeric SMILES |

CCCCC/C=C/C/C=C/C/C=C/CCCCC(=O)OC |

Canonical SMILES |

CCCCCC=CCC=CCC=CCCCCC(=O)OC |

Origin of Product |

United States |

Natural Occurrence and Research Based Isolation Strategies

Presence in Terrestrial Flora and Medicinal Plants

6,9,12-Octadecatrienoic acid, methyl ester has been identified in a variety of terrestrial and medicinal plants, often as a component of the seed oil. Research has shown its presence in plants known for their traditional medicinal uses and nutritional value.

In a study of Jatropha cordata bark, a methanolic extract was found to contain 1.29% of this compound. mdpi.com The seed oil of Ricinodendron heudelotii, a plant used in traditional medicine, is particularly rich in this compound, with one analysis identifying it as the most abundant component at 42.32%. arcjournals.orgresearchgate.net Another analysis of Chenopodium album (Bathua) leaf methanolic extract identified the compound at a concentration of 6.33%. thepharmajournal.com The seed oil of Opuntia ficus-indica (prickly pear) also contains this ester, with one study reporting a concentration of 0.88%. mdpi.comnih.gov

Investigations into the seed oil of Geum urbanum and Geum rivale surprisingly did not detect methyl γ-linolenate, despite finding high proportions of other unsaturated fatty acids. nih.gov In contrast, research on Borago officinalis (Borage) confirmed the presence of this compound, identifying it at 1.02% in the seed oil. ekb.eg Furthermore, it has been noted as a minor component (1.0%) in hemp (Cannabis sativa L.) seed oil. nih.gov An analysis of Dysphania ambrosioides identified γ-Linolenic acid, methyl ester at a concentration of 1.60%. ekb.eg

Table 1: Presence of this compound in Terrestrial Plants

| Plant Species | Part Analyzed | Relative Abundance (%) |

|---|---|---|

| Ricinodendron heudelotii | Seed Oil | 42.32% |

| Chenopodium album | Leaf | 6.33% |

| Jatropha cordata | Bark | 1.29% |

| Dysphania ambrosioides | Aerial Parts | 1.60% |

| Borago officinalis | Seed Oil | 1.02% |

| Cannabis sativa L. | Seed Oil | 1.0% |

| Opuntia ficus-indica | Seed Oil | 0.88% |

Identification in Marine Organisms and Microorganisms

The compound is not limited to terrestrial plants, having been identified in a range of marine life and microorganisms. These findings underscore the broad distribution of its parent fatty acid, γ-linolenic acid.

In the marine environment, the gonads of the sea urchin Diadema setosum were found to contain 1.33% of this compound in a methanol (B129727) extract. researchgate.netrjptonline.org It has also been detected in studies of marine macroalgae, which are recognized for their diverse fatty acid profiles. unit.no For instance, an ethanolic extract of the marine macroalga Chaetomorpha spongiosus contained 3.25% of the compound. nih.gov The marine diatom Odontella aurita has also been identified as a source, containing 2.60% of this ester. ijcmas.com

Among microorganisms, the rumen bacterium Paracoccus pantotrophus FMR19 was found to produce the compound, with GC-MS analysis showing a relative abundance of 0.315% in a hexane (B92381) fraction of its extract. nih.gov The microalga Arthrospira (Limnospira), commonly known as Spirulina, is a well-documented source of γ-linolenic acid, and its methyl ester is used as a key marker for chemical standardization. nih.gov While γ-linolenic acid is a known metabolite in algae, its presence can vary significantly depending on cultivation conditions. ebi.ac.ukmdpi.com

Table 2: Identification of this compound in Marine Organisms and Microorganisms

| Organism | Type | Relative Abundance (%) |

|---|---|---|

| Chaetomorpha spongiosus | Marine Macroalga | 3.25% |

| Odontella aurita | Marine Diatom | 2.60% |

| Diadema setosum | Marine Invertebrate | 1.33% |

| Paracoccus pantotrophus | Bacterium | 0.315% |

| Arthrospira/Limnospira | Microorganism | Present, used for standardization |

Methodologies for Research-Scale Isolation from Biological Matrices

The isolation and identification of this compound from biological sources is a multi-step process designed to extract lipids and prepare them for analytical characterization.

The initial step typically involves lipid extraction from the biological matrix (e.g., plant seeds, marine tissues, or microbial biomass). This is commonly achieved using solvent extraction, often with a nonpolar solvent like hexane or petroleum ether, or a combination of polar and nonpolar solvents such as a chloroform-methanol mixture. ekb.egnih.gov For instance, a rapid method for total lipid extraction developed by Bligh and Dyer is frequently cited. unit.no

Following extraction, the lipids, which are often in the form of triacylglycerols, phospholipids (B1166683), or free fatty acids, must be converted into fatty acid methyl esters (FAMEs) for analysis. This derivatization process, known as transesterification or methylation, reduces the polarity of the fatty acids, making them more volatile and suitable for gas chromatography. ubbcluj.ro A common method involves using a catalyst like methanolic potassium hydroxide (B78521) (KOH) or trimethylsulfonium (B1222738) hydroxide (TMSH). nih.govijcmas.com

The final stage is the separation and identification of the FAMEs. Gas Chromatography (GC) coupled with Mass Spectrometry (MS) is the predominant technique. nih.govnih.gov The GC separates the individual FAMEs based on their boiling points and polarity. ubbcluj.ro As the separated compounds elute from the GC column, they enter the MS detector, which provides a mass spectrum based on the fragmentation pattern of each molecule. By comparing the retention times and mass spectra to those of known reference standards, researchers can unambiguously identify compounds like this compound. nih.govijastnet.com In some cases, specialized GC-MS modes like Selected Ion Monitoring (SIM) are used to enhance detection sensitivity and quantification for specific FAMEs, including methyl γ-linolenate. nih.gov

Biosynthetic Pathways and Metabolic Transformations of 6,9,12 Octadecatrienoic Acid, Methyl Ester in Biological Systems

Enzymatic Pathways Leading to its Formation

The formation of gamma-linolenic acid (GLA) in organisms is a critical enzymatic process that introduces a third double bond into a precursor fatty acid. This pathway is active in various lower plants, fungi, and some animals, but can be inefficient in humans. tuscany-diet.netresearchgate.net

The primary biosynthetic route for GLA begins with the essential fatty acid, linoleic acid (LA). patsnap.com The conversion is catalyzed by the enzyme delta-6-desaturase (FADS2), which introduces a double bond at the 6th carbon position from the carboxyl end of the fatty acid chain. nih.govtaylorfrancis.com This enzymatic step is widely considered to be the rate-limiting factor in the endogenous production of GLA and its subsequent metabolites. nih.govamazonaws.com Factors such as aging, diet, and certain metabolic conditions can hinder the activity of delta-6-desaturase. taylorfrancis.compatsnap.com

In certain fungi, such as those from the Zygomycetes class, delta-6-desaturase activity is part of a competitive system of enzymes that also includes delta-9 and delta-15 desaturases, which produce different types of polyunsaturated fatty acids. nih.gov The functional expression of the delta-6-desaturase gene from plants like borage (Borago officinalis) in mammalian cells has been shown to significantly increase the conversion of LA to GLA, demonstrating the central role of this single enzyme in the pathway. nih.gov

| Enzyme | Gene | Substrate | Product | Description |

|---|---|---|---|---|

| Delta-6-Desaturase | FADS2 | Linoleic Acid (LA) | Gamma-Linolenic Acid (GLA) | Catalyzes the introduction of a cis-double bond at the Δ6 position of linoleic acid. This is the rate-limiting step in the pathway. nih.govamazonaws.com |

Catabolic Routes and Derivatization in Cellular Models

Once formed or introduced into a cell, gamma-linolenic acid (GLA) is rapidly metabolized through a series of elongation and desaturation steps, leading to the formation of several biologically active molecules. Due to its rapid conversion, GLA itself is typically found in low levels in tissues and circulating lipids. nih.gov

The immediate and primary metabolic transformation of GLA is its elongation by two carbons to form dihomo-gamma-linolenic acid (DGLA). tuscany-diet.netpatsnap.com This reaction is catalyzed by the enzyme fatty acid elongase 5 (ELOVL5). nih.gov DGLA is a crucial intermediate that accumulates in tissues following GLA supplementation and serves as a precursor for a distinct class of signaling molecules. tuscany-diet.netnih.gov

DGLA can be metabolized via two principal routes:

Conversion to Anti-inflammatory Eicosanoids: DGLA is a substrate for cyclooxygenase (COX) enzymes, which convert it to 1-series prostaglandins (B1171923), such as Prostaglandin (B15479496) E1 (PGE1). tuscany-diet.netresearchgate.net PGE1 possesses potent anti-inflammatory and immunomodulatory properties. patsnap.com DGLA can also be converted by 15-lipoxygenase (LOX) to 15-hydroxyeicosatrienoic acid (15-HETrE), another anti-inflammatory metabolite. researchgate.netnih.gov

Conversion to Arachidonic Acid (AA): DGLA can be further desaturated by the enzyme delta-5-desaturase to form arachidonic acid (AA), a key omega-6 fatty acid. tuscany-diet.net AA is the precursor to pro-inflammatory 2-series prostaglandins (e.g., PGE2) and 4-series leukotrienes (e.g., LTB4). patsnap.comtaylorfrancis.com

A key aspect of GLA's mechanism of action is the metabolic competition between DGLA and AA. patsnap.com By increasing the cellular pool of DGLA, GLA supplementation can lead to higher production of anti-inflammatory mediators while simultaneously competing with AA for the same enzymes, thereby reducing the synthesis of pro-inflammatory eicosanoids. patsnap.comnih.gov Studies in cellular models, such as human neutrophils, have shown that DGLA and its metabolite 15-HETrE can inhibit the formation of the potent pro-inflammatory molecule LTB4. nih.gov In liver cell models, GLA has been shown to reduce lipid accumulation and increase fatty acid β-oxidation. nih.govacs.org

| Substrate | Enzyme | Product | Biological Significance |

|---|---|---|---|

| Gamma-Linolenic Acid (GLA) | Elongase (ELOVL5) | Dihomo-gamma-linolenic acid (DGLA) | Elongation of the carbon chain; DGLA is the primary metabolite that accumulates in cells. nih.gov |

| Dihomo-gamma-linolenic acid (DGLA) | Cyclooxygenase (COX) | Prostaglandin E1 (PGE1) | An anti-inflammatory and immunomodulatory eicosanoid. tuscany-diet.netpatsnap.com |

| Dihomo-gamma-linolenic acid (DGLA) | 15-Lipoxygenase (15-LOX) | 15-HETrE | An anti-inflammatory metabolite that can inhibit the formation of pro-inflammatory leukotrienes. nih.gov |

| Dihomo-gamma-linolenic acid (DGLA) | Delta-5-Desaturase | Arachidonic Acid (AA) | A precursor to pro-inflammatory 2-series prostaglandins and 4-series leukotrienes. tuscany-diet.net |

Integration into Lipid Pools: Phospholipids (B1166683) and Triacylglycerols

Following its synthesis or cellular uptake, GLA and its primary metabolite DGLA are not typically found in high concentrations as free fatty acids. Instead, they are rapidly incorporated into the esterified lipid pools of the cell, primarily phospholipids and triacylglycerols (also known as triglycerides). nih.gov

Phospholipids are the main structural components of all cellular membranes. The incorporation of DGLA into membrane phospholipids is a crucial step, as this is the source pool from which it can be released by phospholipase enzymes to participate in the synthesis of eicosanoids. tuscany-diet.net The fatty acid composition of membrane phospholipids, influenced by the integration of DGLA, can alter membrane fluidity and modulate the function of membrane-bound proteins and signaling pathways. nih.gov

Triacylglycerols are neutral lipids that serve as the primary form of energy storage in cells. In human neutrophils, studies have demonstrated that after uptake, GLA is rapidly elongated to DGLA, and the bulk of this newly formed DGLA is incorporated into neutral lipids, specifically triacylglycerols. nih.gov When these cells are stimulated, the mobilized DGLA is released from these glycerolipid stores to be converted into other bioactive molecules. nih.gov

The specific position (stereospecificity) that GLA occupies on the glycerol (B35011) backbone of triacylglycerols can vary depending on the biological source of the oil. amazonaws.com For instance, in evening primrose oil and black currant oil, GLA is primarily found at the sn-3 position. scilit.com In contrast, in borage oil, it is concentrated at the sn-2 position, and in fungal oils, it is distributed between the sn-2 and sn-3 positions. amazonaws.comscilit.com This positional distribution can influence the digestion and subsequent metabolic fate of the fatty acid.

Investigations into the Biological Activities and Molecular Mechanisms of 6,9,12 Octadecatrienoic Acid, Methyl Ester

Research on Antimicrobial and Antibacterial Potentials

The methyl ester of 6,9,12-octadecatrienoic acid, a fatty acid methyl ester (FAME), has been identified as a component in various natural extracts exhibiting significant antimicrobial properties. scielo.brnih.gov Fatty acids and their esters are known for their capacity to inhibit the growth of pathogenic microorganisms, playing a crucial role as metabolites and defense compounds in living organisms. scielo.br

In vitro studies have consistently demonstrated the efficacy of extracts containing 6,9,12-octadecatrienoic acid, methyl ester against a range of bacteria and fungi. Fatty acid methyl ester extracts from the mangrove plant Excoecaria agallocha, which contain linolenic acid methyl ester, have shown activity against both Gram-positive and Gram-negative bacteria, as well as several Candida species. scielo.br In these studies, Gram-positive bacteria were generally found to be more susceptible than Gram-negative bacteria. scielo.br

Similarly, FAME extracts from the leaves of Sesuvium portulacastrum, where linolenic acid constitutes a notable percentage (14.18%), displayed broad-spectrum antimicrobial activity. nih.gov The highest efficacy was observed against Bacillus subtilis. nih.gov Oil extracted from Opuntia ficus-indica seeds, also containing this compound, was particularly effective against Saccharomyces cerevisiae and showed notable inhibition of Escherichia coli and Staphylococcus aureus. nih.gov Furthermore, methanol (B129727) leaf extracts of Andrographis paniculata identified 9,12,15-octadecatrienoic acid methyl ester as a major antimicrobial component. nih.gov

Research into vegetable oil-derived FAMEs, where methyl linoleate (B1235992) is a major constituent, has confirmed antifungal activity against various species, including Paracoccidioides spp., Candida glabrata, and C. krusei. scielo.br Studies on oral pathogens also indicate that fatty acid esters are effective against Gram-positive bacteria like S. mutans. nih.gov

The table below summarizes the minimum inhibitory concentration (MIC) and minimum bactericidal/fungicidal concentration (MBC/MFC) values from various studies.

| Microorganism | Test Substance | MIC | MBC/MFC | Source |

| Bacillus subtilis | FAME extract from Excoecaria agallocha | 0.125 mg/ml | 0.25 mg/ml | scielo.br |

| Staphylococcus aureus | FAME extract from Excoecaria agallocha | 0.125 mg/ml | 0.25 mg/ml | scielo.br |

| Bacillus pumilus | FAME extract from Excoecaria agallocha | 0.5 mg/ml | 1 mg/ml | scielo.br |

| Escherichia coli | FAME extract from Excoecaria agallocha | 1 mg/ml | 2 mg/ml | scielo.br |

| Candida albicans | FAME extract from Excoecaria agallocha | 0.5 mg/ml | 1 mg/ml | scielo.br |

| Bacillus subtilis | FAME extract from Sesuvium portulacastrum | 0.25 mg/ml | 0.5 mg/ml | nih.gov |

| Aspergillus fumigatus | FAME extract from Sesuvium portulacastrum | 8 mg/ml | 16 mg/ml | nih.gov |

| Aspergillus niger | FAME extract from Sesuvium portulacastrum | 8 mg/ml | 16 mg/ml | nih.gov |

| Saccharomyces cerevisiae | Opuntia ficus-indica seed oil | 10 µg/mL | 15 µg/mL | nih.gov |

| Escherichia coli | Opuntia ficus-indica seed oil | 20 µg/mL | 25 µg/mL | nih.gov |

| Staphylococcus aureus | Opuntia ficus-indica seed oil | 25 µg/mL | 30 µg/mL | nih.gov |

| Paracoccidioides brasiliensis (Pb-18) | Soybean FAMEs | 15.6 µg/mL | Not Reported | scielo.br |

| Candida glabrata | Sunflower FAMEs | 15.6 µg/mL | Not Reported | scielo.br |

| Candida krusei | Sunflower FAMEs | 15.6 µg/mL | Not Reported | scielo.br |

Note: The FAME extracts listed are complex mixtures where this compound is one of several components.

The primary mechanism of antibacterial action for fatty acids and their esters is the disruption of the bacterial cell membrane. mdpi.comnih.gov These lipophilic compounds can destabilize the phospholipid bilayer, leading to a loss of membrane integrity and function. mdpi.com Studies on the related fatty acid, linolenic acid, against S. aureus showed that treatment resulted in irregular changes to the cell surface morphology. mdpi.com In research on Helicobacter pylori, liposomal linolenic acid demonstrated a membrane-disruptive behavior, which is believed to be central to its bactericidal effect. nih.gov This disruption can impair essential cellular processes, such as nutrient transport and energy production, ultimately leading to microbial cell death.

Exploration of Anticancer and Cytotoxic Effects

The potential of this compound as an anticancer agent has been explored through its ability to induce programmed cell death (apoptosis) and interfere with the cell division cycle in cancer cells.

Research has indicated that fatty acid esters, including methyl linolenate, possess antiproliferative activity against human tumor cell lines. scielo.brnih.gov The mechanism often involves the induction of apoptosis, a critical process for eliminating cancerous cells. Studies suggest that 9,12,15-octadecatrienoic acid, methyl ester can trigger apoptosis, making it a candidate for cancer drug development. texilajournal.comscribd.com For instance, research on the related fatty acid, linoleic acid, demonstrated that it could significantly inhibit the proliferation of endometrial cancer cells by causing cell cycle arrest at the G1 phase and inducing apoptosis through both intrinsic and extrinsic pathways. nih.gov While much of the research has focused on the fatty acid form, the evidence suggests that its methyl ester derivative shares these antitumor properties. nih.gov

To elucidate the molecular mechanisms behind its pro-apoptotic effects, in silico molecular docking studies have been performed. These computational analyses investigate the binding affinity of this compound with key proteins involved in the apoptotic cascade, such as Caspase-3. Caspase-3 is a critical executioner enzyme that, when activated, cleaves numerous cellular proteins, leading to cell death. texilajournal.comtexilajournal.com

Molecular docking analyses have shown that 9,12,15-octadecatrienoic acid, methyl ester can effectively bind to and potentially inhibit the Caspase-3 enzyme. texilajournal.comscribd.comtexilajournal.com One study reported that among several phytochemicals, 9,12,15-octadecatrienoic acid had a high number of possible bond interactions with the active site of Caspase-3. texilajournal.comtexilajournal.com Another docking study on compounds from Calligonum comosum with the Caspase-3 receptor (PDB: 3GJQ) also showed that related fatty acids could bind effectively within the active site. frontiersin.org These findings suggest a plausible mechanism for the compound's anticancer activity, where interaction with Caspase-3 could modulate the apoptotic pathway. scribd.com

The table below presents results from a molecular docking study with Caspase-3.

| Ligand | Target Protein (PDB ID) | Binding Affinity (kcal/mol) | Interacting Amino Acid Residues | Source |

| 9,12,15-Octadecatrienoic acid | Caspase-3 (1CP3) | Not explicitly stated, but noted to have more possible bond interactions than other tested compounds. | Not explicitly listed in the abstract. | texilajournal.comtexilajournal.com |

| 9,12-Octadecadienoic acid (Z,Z)- | Caspase-3 (3GJQ) | -0.957 (Glide Score) | Not explicitly listed in the abstract. | frontiersin.org |

Anti-inflammatory Research

This compound and related compounds are being investigated for their potential to mitigate inflammatory processes. chemimpex.com Extracts from various plants containing this ester have demonstrated anti-inflammatory effects in research models. For example, seed oil from Lepidium sativum, which contains 9,12,15-octadecatrienoic acid methyl ester, showed dose-dependent anti-inflammatory activity, as measured by the inhibition of heat-induced hemolysis of human red blood cells. nih.gov

Interestingly, research on compounds isolated from Ehretia dicksonii found that while a hydroxylated derivative of linolenic acid methyl ester was a potent anti-inflammatory agent, linolenic acid methyl ester itself did not inhibit TPA-induced inflammation in a mouse ear model at the same dose. researchgate.nettandfonline.com This highlights the structural specificity of anti-inflammatory action. However, other studies have reported anti-inflammatory properties for 9,12-octadecadienoic acid-methyl ester. mdpi.com The anti-inflammatory effects of the parent fatty acid, α-linolenic acid, are linked to its conversion into specialized pro-resolving mediators and other oxylipins that can dampen the inflammatory response in macrophages. nih.gov

Modulation of Inflammatory Mediators in Cellular and Animal Models

Research has extensively explored the role of this compound in modulating inflammatory pathways. In various cellular and animal models, it has demonstrated the ability to influence the production and activity of key inflammatory mediators.

One of the primary mechanisms of its anti-inflammatory action involves its conversion in the body to dihomo-γ-linolenic acid (DGLA). DGLA, in turn, is a precursor to anti-inflammatory eicosanoids, such as prostaglandin (B15479496) E1. nih.gov Furthermore, DGLA can compete with arachidonic acid for the same enzymes, cyclooxygenase (COX) and lipoxygenase (LOX), thereby reducing the synthesis of pro-inflammatory prostaglandins (B1171923) and leukotrienes derived from arachidonic acid. nih.govresearchgate.net

Studies using RAW 264.7 macrophages, a cell line commonly used to study inflammation, have shown that GLA can significantly inhibit the lipopolysaccharide (LPS)-induced production of nitric oxide (NO) and the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). nih.gov This inhibition is mediated through the inactivation of nuclear factor-kappaB (NF-κB) and activator protein-1 (AP-1), key transcription factors that regulate the expression of pro-inflammatory genes. nih.gov

In animal models, the administration of GLA has been shown to suppress both acute and chronic inflammation. researchgate.net For instance, in a study on mice exposed to ionizing radiation, pre-treatment with GLA led to a decrease in plasma levels of the pro-inflammatory mediator high mobility group box 1 protein (HMGB1) and prostaglandin E2 (PGE2). archivesofmedicalscience.comnih.govarchivesofmedicalscience.com It also modulated the levels of leukotriene E4 and lipoxin A4, suggesting a complex regulation of lipid mediators involved in the inflammatory response. archivesofmedicalscience.comarchivesofmedicalscience.com Furthermore, in a model of diabetic nephropathy, GLA demonstrated anti-inflammatory effects by inhibiting the expression of monocyte chemoattractant protein-1 (MCP-1) and intercellular adhesion molecule-1 (ICAM-1). nih.gov

Table 1: Modulation of Inflammatory Mediators by this compound (as GLA)

| Model System | Key Inflammatory Mediator | Observed Effect | Reference |

|---|---|---|---|

| RAW 264.7 Macrophages | Nitric Oxide (NO) | Inhibition | nih.gov |

| RAW 264.7 Macrophages | Inducible Nitric Oxide Synthase (iNOS) | Inhibition of expression | nih.gov |

| RAW 264.7 Macrophages | Cyclooxygenase-2 (COX-2) | Inhibition of expression | nih.gov |

| RAW 264.7 Macrophages | Nuclear Factor-kappaB (NF-κB) | Inactivation | nih.gov |

| RAW 264.7 Macrophages | Activator Protein-1 (AP-1) | Inactivation | nih.gov |

| C57BL/6J Mice (Ionizing Radiation Model) | High Mobility Group Box 1 (HMGB1) | Decrease in plasma levels | archivesofmedicalscience.comnih.govarchivesofmedicalscience.com |

| C57BL/6J Mice (Ionizing Radiation Model) | Prostaglandin E2 (PGE2) | Decrease in plasma levels | archivesofmedicalscience.comnih.govarchivesofmedicalscience.com |

| Diabetic Rats (Nephropathy Model) | Monocyte Chemoattractant Protein-1 (MCP-1) | Inhibition of expression | nih.gov |

| Diabetic Rats (Nephropathy Model) | Intercellular Adhesion Molecule-1 (ICAM-1) | Inhibition of expression | nih.gov |

Enzymatic Inhibition Studies (e.g., Lipoxygenase)

The inhibitory effects of 6,9,12-octadecatrienoic acid and its derivatives extend to specific enzymes involved in inflammatory and other physiological pathways. A notable target is 5-lipoxygenase (5-LOX), an enzyme crucial for the synthesis of pro-inflammatory leukotrienes from arachidonic acid. nih.gov By competing with arachidonic acid for 5-LOX, GLA can reduce the production of these inflammatory mediators. researchgate.net

Furthermore, research has identified γ-linolenic acid as a potent inhibitor of steroid 5α-reductase, an enzyme that converts testosterone (B1683101) to the more potent androgen, dihydrotestosterone. nih.gov In studies using rat liver microsomes, γ-linolenic acid demonstrated greater inhibitory potency than several other unsaturated fatty acids. nih.gov The methyl ester form of the fatty acid, however, was found to be inactive in these particular assays. nih.gov

In a different context, the methyl ester of linoleic acid, a structurally similar fatty acid, has been shown to inhibit soil nitrification by blocking the enzymatic pathways of ammonia (B1221849) monooxygenase (AMO) and hydroxylamine (B1172632) oxidoreductase (HAO) in Nitrosomonas europaea. jircas.go.jp While this study did not directly test this compound, it points to the potential for fatty acid methyl esters to act as enzyme inhibitors in various biological systems.

Table 2: Enzymatic Inhibition by γ-Linolenic Acid

| Enzyme | Model System | Inhibitory Effect | Reference |

|---|---|---|---|

| 5-Lipoxygenase (5-LOX) | General (via DGLA) | Competitive inhibition | nih.govresearchgate.net |

| Steroid 5α-reductase | Rat Liver Microsomes | Potent inhibition | nih.gov |

| Ammonia Monooxygenase (AMO) | Nitrosomonas europaea | Inhibition (by related methyl linoleate) | jircas.go.jp |

| Hydroxylamine Oxidoreductase (HAO) | Nitrosomonas europaea | Inhibition (by related methyl linoleate) | jircas.go.jp |

Antioxidant Capacity and Oxidative Stress Research

The role of this compound in the context of oxidative stress and antioxidant defense has been a subject of investigation. Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects, is implicated in numerous chronic diseases.

In a study involving mice exposed to ionizing radiation, a condition known to induce significant oxidative stress, pre-treatment with GLA was found to improve the status of antioxidant enzymes. archivesofmedicalscience.comnih.govarchivesofmedicalscience.com Specifically, it led to an increase in the activity of catalase, glutathione (B108866) transferase, and glutathione peroxidase compared to the irradiated control group. archivesofmedicalscience.comnih.govarchivesofmedicalscience.com This suggests that GLA can bolster the endogenous antioxidant defense system.

Further in vitro studies on RAW 264.7 cells exposed to radiation showed that GLA pre-treatment led to a significant increase in the levels of superoxide (B77818) dismutase (SOD), catalase, and glutathione peroxidase. mdpi.com It also reduced the lipid peroxidation to nitric oxide ratio, indicating a protective effect against oxidative damage. mdpi.com Research in diabetic rats has also highlighted a synergistic effect between GLA and antioxidants in improving nerve function, suggesting an interaction between the fatty acid and oxidative stress pathways. nih.gov

Table 3: Antioxidant Effects of this compound (as GLA)

| Model System | Antioxidant Enzyme/Marker | Observed Effect | Reference |

|---|---|---|---|

| C57BL/6J Mice (Ionizing Radiation Model) | Catalase | Improved activity | archivesofmedicalscience.comnih.govarchivesofmedicalscience.com |

| C57BL/6J Mice (Ionizing Radiation Model) | Glutathione Transferase | Improved activity | archivesofmedicalscience.comnih.govarchivesofmedicalscience.com |

| C57BL/6J Mice (Ionizing Radiation Model) | Glutathione Peroxidase | Improved activity | archivesofmedicalscience.comnih.govarchivesofmedicalscience.com |

| RAW 264.7 Cells (Ionizing Radiation Model) | Superoxide Dismutase (SOD) | Increased levels | mdpi.com |

| RAW 264.7 Cells (Ionizing Radiation Model) | Catalase | Increased levels | mdpi.com |

| RAW 264.7 Cells (Ionizing Radiation Model) | Glutathione Peroxidase | Increased levels | mdpi.com |

| Diabetic Rats | Endogenous Antioxidant System | Synergistic improvement with antioxidant treatment | nih.gov |

Other Biological Activities under Academic Investigation

Beyond its well-documented anti-inflammatory and antioxidant properties, this compound and its parent compound, GLA, are being investigated for a range of other biological activities.

One area of interest is its potential role in cancer research. Studies have shown that γ-linolenic acid methyl ester can induce apoptosis (programmed cell death) in A-549 lung cancer cell lines. medchemexpress.com This effect is thought to be mediated by altering the expression of the B-cell lymphoma 2 (Bcl-2) family of proteins, which are key regulators of apoptosis. medchemexpress.com

Another investigated activity is its effect on lipid metabolism. In animal models of hyperlipidemia, γ-linolenic acid methyl ester has been shown to significantly decrease plasma levels of total cholesterol, triglycerides, and low-density lipoprotein cholesterol (LDL-C), while increasing high-density lipoprotein cholesterol (HDL-C). medchemexpress.com It also demonstrated the ability to reduce hepatic triglycerides. medchemexpress.com

Furthermore, γ-linolenic acid has been studied for its potential to inhibit ADP-induced blood platelet aggregation. medchemexpress.com This suggests a possible role in modulating thrombosis and cardiovascular health.

Table 4: Other Investigated Biological Activities of this compound (as GLA or its methyl ester)

| Biological Activity | Model System | Observed Effect | Reference |

|---|---|---|---|

| Apoptosis Induction | A-549 Lung Cancer Cells | Induces apoptosis | medchemexpress.com |

| Lipid Metabolism | Hyperlipidemic Rats | Decreased total cholesterol, triglycerides, LDL-C; Increased HDL-C | medchemexpress.com |

| Platelet Aggregation | In vitro | Inhibition of ADP-induced aggregation | medchemexpress.com |

| Anti-fibrotic Effects | Diabetic Nephropathy Model | Attenuation of extracellular matrix accumulation | nih.gov |

Advanced Analytical Techniques for Characterization and Quantification in Research Contexts

Gas Chromatography-Mass Spectrometry (GC-MS) Applications

Gas chromatography-mass spectrometry (GC-MS) is a cornerstone technique for the analysis of fatty acid methyl esters (FAMEs), including 6,9,12-octadecatrienoic acid, methyl ester. jeol.com This method combines the superior separation capability of gas chromatography with the powerful identification ability of mass spectrometry. In GC, the compound is volatilized and separated from other components in a mixture based on its boiling point and affinity for the stationary phase of the chromatographic column. aip.org

Following separation, the eluted molecules enter the mass spectrometer, where they are ionized, typically through electron ionization (EI). This hard ionization technique causes the molecule to fragment in a reproducible manner, generating a unique mass spectrum that serves as a molecular fingerprint. jeol.com For this compound (molecular weight: 292.45 g/mol ), the mass spectrum is characterized by its molecular ion peak (m/z 292) and specific fragment ions. aip.orgnist.govnist.gov However, the molecular ion peak for unsaturated FAMEs can be weak or absent in EI-MS, making identification challenging based on this peak alone. jeol.com

Key fragment ions are critical for distinguishing it from other C18 FAMEs. For instance, methyl linolenate (three double bonds) can be differentiated from methyl linoleate (B1235992) (two double bonds) and methyl oleate (B1233923) (one double bond) by characteristic fragment ions. A study noted that fragment ions at m/z 261 could be used to identify methyl linolenate, compared to m/z 263 for methyl linoleate and m/z 265 for methyl oleate. aip.org

The retention index (RI) is another important parameter in GC analysis for improving identification accuracy. aip.org The RI value for methyl linolenate has been reported as 2125 on a non-polar column, which helps to distinguish it from other FAMEs. aip.orgnist.gov In complex mixtures where isomers may co-elute, such as in food samples, advanced techniques like comprehensive two-dimensional gas chromatography (GCxGC) coupled with time-of-flight mass spectrometry (TOFMS) offer enhanced separation, allowing for the resolution of compounds that would otherwise overlap in one-dimensional GC. gcms.cz

Table 1: GC-MS Data for this compound

| Parameter | Value/Finding | Reference |

|---|---|---|

| Molecular Formula | C₁₉H₃₂O₂ | nist.gov |

| Molecular Weight | 292.45 g/mol | nist.gov |

| Ionization Method | Electron Ionization (EI) | jeol.com |

| Molecular Ion (M⁺) | m/z 292 | aip.org |

| Characteristic Fragment Ion | m/z 261 | aip.org |

| Retention Index (Non-polar column) | 2125 | aip.orgnist.gov |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

In the ¹H NMR spectrum, characteristic signals confirm the presence of key functional groups. The protons of the methoxy (B1213986) group (-OCH₃) typically appear as a sharp singlet at approximately 3.7 ppm. The olefinic protons (-CH=CH-) resonate in the region of 5.3-5.5 ppm. The methylene (B1212753) protons situated between two double bonds (C-8 and C-11) are particularly diagnostic, appearing around 2.7-2.8 ppm. researchgate.net

The ¹³C NMR spectrum provides complementary information. The carbonyl carbon of the ester group is observed downfield at approximately 172.1-174.4 ppm. researchgate.net The carbons of the double bonds (olefinic carbons) resonate in the range of 127-132 ppm. researchgate.net The methoxy carbon gives a signal around 51.4 ppm. The specific chemical shifts of the various methylene and methyl carbons throughout the aliphatic chain provide a complete structural confirmation.

Table 2: Representative NMR Data for this compound (in CDCl₃)

| Nucleus | Group | Approximate Chemical Shift (δ, ppm) | Reference |

|---|---|---|---|

| ¹H NMR | Methoxy Protons (-OCH₃) | 3.7 | |

| Olefinic Protons (-CH=CH-) | 5.3 - 5.5 | ||

| Methylene between double bonds (=CH-CH₂-CH=) | 2.7 - 2.8 | researchgate.net | |

| ¹³C NMR | Ester Carbonyl (C=O) | 172.1 - 174.4 | researchgate.net |

| Olefinic Carbons (-CH=CH-) | 127 - 132 | researchgate.net | |

| Methoxy Carbon (-OCH₃) | ~51.4 | researchgate.net |

Other Chromatographic and Spectroscopic Approaches in Research

Beyond standard GC-MS and NMR, other analytical techniques are utilized in research contexts for the separation and characterization of this compound.

Comprehensive Two-Dimensional Gas Chromatography (GCxGC-TOFMS): As mentioned, GCxGC provides significantly higher resolving power than single-column GC. gcms.cz This is particularly useful for analyzing complex FAME mixtures found in food and biological samples, where numerous positional and geometric isomers may be present. By employing two columns with different separation mechanisms (e.g., non-polar followed by polar), compounds that co-elute on the first column can be separated on the second, providing a much cleaner and more detailed chromatogram. gcms.cz This technique was able to separate γ-Linolenic acid methyl ester from its isomers and other C18 FAMEs that co-eluted in one-dimensional GC. gcms.cz

Differential Mobility Spectrometry (DMS): This technique can be coupled with GC to provide an additional layer of separation. DMS separates ions in the gas phase based on their different mobility in low and high electric fields. Research has shown that a tandem DMS detector can isolate methyl linolenate from closely eluting compounds like methyl oleate and methyl stearate (B1226849) in analysis times of less than 10 seconds. nih.gov

High-Performance Liquid Chromatography (HPLC): HPLC is another chromatographic method used for the analysis of FAMEs. While GC is more common for FAMEs due to their volatility, HPLC, particularly reversed-phase HPLC, can be used for separation, sometimes without the need for derivatization of the parent fatty acid.

Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR spectroscopy is used to identify the functional groups present in a molecule. For this compound, the spectrum shows characteristic absorption peaks, including a strong stretch for the ester carbonyl group (C=O) around 1745 cm⁻¹ and a peak for the C-H stretch of cis-alkenes at approximately 3010 cm⁻¹.

Structure Activity Relationship Sar Studies of 6,9,12 Octadecatrienoic Acid, Methyl Ester and Its Structural Analogs

Impact of Isomerism on Biological Activity

Isomerism, the phenomenon where molecules have the same molecular formula but different structural arrangements, plays a critical role in the biological activity of fatty acids. In the context of 6,9,12-octadecatrienoic acid, methyl ester, both positional and geometric isomerism significantly influence its physiological effects.

Positional isomers of GLA-ME, such as α-linolenic acid (ALA), have the same number of carbon atoms and double bonds but differ in the location of these bonds. GLA is an omega-6 fatty acid, with the first double bond at the sixth carbon from the methyl end, while ALA is an omega-3 fatty acid, with the first double bond at the third carbon. This seemingly minor difference has profound implications for their biological activities.

For instance, in the realm of inflammation, γ-linolenic acid (GLA) has demonstrated more potent anti-inflammatory effects compared to its precursor, linoleic acid (LA). In a study using lipopolysaccharide-induced RAW 264.7 macrophages, GLA was found to be a more effective inhibitor of key inflammatory mediators such as inducible nitric oxide synthase (iNOS), pro-interleukin-1β, and cyclooxygenase-2 (COX-2) than LA. acs.org Furthermore, GLA, but not LA, significantly reduced the expression of phosphorylated extracellular signal-regulated kinase (ERK) 1/2 and c-Jun N-terminal kinase (JNK)-1, suggesting a distinct mechanism of action in suppressing inflammatory signaling pathways. acs.org

In the context of cancer, both GLA and its positional isomer ALA have shown antitumor effects, although their mechanisms may differ. A comparative study on HT-29 human colorectal cancer cells revealed that both fatty acids could inhibit cell viability and induce apoptosis. nih.gov However, proteomic analysis indicated that ALA significantly affected the mitochondrial protein import pathway and the citric acid cycle, whereas GLA did not show a significant impact on any specific pathway, suggesting divergent intracellular targets. nih.gov Another study examining the potentiation of paclitaxel (B517696) cytotoxicity in human breast cancer cells found that GLA was the most effective among several fatty acids, followed by ALA. nih.gov

The geometry of the double bonds (cis vs. trans) also dictates biological activity. Naturally occurring polyunsaturated fatty acids like GLA typically have all-cis double bonds. While specific comparative studies on the biological activity of cis- and trans-isomers of GLA-ME are limited, research on related fatty acids indicates that changes in geometric configuration can significantly alter their physical properties and biological functions. The analysis of cis/trans fatty acid methyl ester (FAME) isomers is a significant area of research, often for nutritional and health-related purposes.

Interactive Data Table: Comparative Biological Activities of GLA and its Positional Isomers

| Feature | γ-Linolenic Acid (GLA) | α-Linolenic Acid (ALA) | Linoleic Acid (LA) |

| Anti-inflammatory Activity | More potent inhibitor of iNOS, pro-interleukin-1β, and COX-2. acs.org | - | Less potent inhibitor of inflammatory mediators compared to GLA. acs.org |

| Antitumor Activity | Induces apoptosis in HT-29 colorectal cancer cells. nih.gov | Induces apoptosis in HT-29 colorectal cancer cells, affecting mitochondrial pathways. nih.gov | Did not increase paclitaxel toxicity in breast cancer cells. nih.gov |

| Effect on Paclitaxel Cytotoxicity | Most potent enhancer among tested fatty acids in breast cancer cells. nih.gov | Second most potent enhancer after GLA in breast cancer cells. nih.gov | - |

Role of Hydroxylation and Oxidation in Derivative Potency

The introduction of hydroxyl (-OH) or carbonyl (C=O) groups through hydroxylation and oxidation, respectively, can significantly modulate the biological potency of fatty acids. While direct studies on hydroxylated and oxidized derivatives of this compound are not abundant, research on structurally similar fatty acids provides valuable insights into how these modifications can influence activity.

The metabolism of GLA to dihomo-γ-linolenic acid (DGLA) is a key step in its biological action. DGLA can be further metabolized by cyclooxygenase (COX) and lipoxygenase (LOX) enzymes to produce a variety of bioactive molecules, including anti-inflammatory eicosanoids like prostaglandin (B15479496) E1 (PGE1) and 15-hydroxyeicosatrienoic acid (15-HETrE). nih.govresearchgate.netwikipedia.org This metabolic conversion underscores the importance of the molecular structure for enzymatic recognition and subsequent generation of potent signaling molecules.

Studies on the related α-linolenic acid (ALA) have shown that it can be converted by soybean 15-lipoxygenase into four different di-hydroxylated fatty acid isomers. nih.gov These hydroxylated derivatives exhibit biological activities, including inhibitory effects on blood platelet aggregation and anti-inflammatory properties. nih.gov Similarly, research on linoleic acid (LA) has demonstrated that its allylic hydroxylated derivatives possess moderate in vitro cytotoxicity against a panel of human cancer cell lines. nih.gov The reaction of LA methyl ester with selenium dioxide yields mono-hydroxylated derivatives, while conjugated linoleic acid (CLA) methyl ester produces di-hydroxylated derivatives under similar conditions. nih.gov These findings suggest that the introduction of hydroxyl groups can enhance the cytotoxic potential of these fatty acid backbones.

Furthermore, the oxidation of fatty acids plays a crucial role in their biological effects. An oil rich in γ-linolenic acid has been shown to increase the activity and mRNA levels of hepatic fatty acid oxidation enzymes in mice. nih.gov This upregulation of fatty acid oxidation is believed to contribute to the observed serum lipid-lowering effects. nih.gov The balance between fatty acid synthesis and oxidation is critical for cellular homeostasis, and compounds that can modulate these pathways are of significant therapeutic interest.

Interactive Data Table: Effects of Hydroxylation on Related Fatty Acid Derivatives

| Original Compound | Hydroxylated Derivative(s) | Observed Biological Activity of Derivative |

| α-Linolenic Acid | Di-hydroxylated isomers | Inhibitory effect on blood platelet aggregation, anti-inflammatory properties. nih.gov |

| Linoleic Acid | Mono-hydroxylated derivatives | Moderate in vitro cytotoxicity against human cancer cell lines. nih.gov |

| Conjugated Linoleic Acid | Di-hydroxylated derivatives | Moderate in vitro cytotoxicity against human cancer cell lines. nih.gov |

Synthetic Modifications for Research Tool Development

The development of synthetic analogs of this compound is a crucial area of research for creating tools to investigate its metabolic pathways and molecular targets. These synthetic modifications can include the incorporation of stable isotopes, fluorescent tags, or photoaffinity labels.

One of the key challenges in studying the metabolism and effects of fatty acids is distinguishing the administered compound from the endogenous pool. The synthesis of deuterated GLA provides a powerful tool to overcome this obstacle. By replacing hydrogen atoms with deuterium, the fatty acid becomes "heavier," allowing it to be traced and quantified by mass spectrometry. This approach has been used to study the metabolism and cytotoxicity of GLA, revealing that its tumor-selective cytotoxicity is likely due to the parent molecule itself rather than its oxidized metabolites.

Fluorescently-tagged fatty acids are another important class of research tools. These probes allow for the visualization of fatty acid uptake, trafficking, and localization within living cells using fluorescence microscopy. While specific fluorescent probes derived directly from GLA-ME are not widely reported, the general principle involves attaching a fluorophore to the fatty acid backbone. For example, fatty acid analogs can be labeled with fluorescent dyes to create probes for monitoring fatty acid uptake in a high-throughput manner. assaygenie.com The development of fatty acid-specific fluorescent probes, often based on fluorescently labeled fatty acid binding proteins, allows for the resolution of individual unbound free fatty acids in complex mixtures. nih.gov

Photoaffinity labeling is a powerful technique used to identify the protein binding partners of small molecules like fatty acids. nih.govnsf.govnih.govnih.gov This method involves synthesizing a fatty acid analog that contains a photoreactive group, such as a diazirine, and often a "click chemistry" handle for subsequent enrichment and identification. nih.gov Upon exposure to UV light, the photoreactive group forms a covalent bond with any nearby interacting proteins, allowing for their isolation and identification by mass spectrometry. This approach has been successfully used to identify proteins involved in fatty acid transport and metabolism.

Biotinylated fatty acid probes are another valuable tool for studying lipid-protein interactions. caymanchem.comavantiresearch.comnih.gov Biotin (B1667282) has a very high affinity for streptavidin, which can be immobilized on a solid support. By attaching a biotin tag to a fatty acid, researchers can "pull down" the fatty acid and any associated proteins from a cell lysate, a technique known as affinity purification. This allows for the identification of proteins that bind to the specific fatty acid.

Interactive Data Table: Synthetic Modifications of Fatty Acids for Research

| Modification | Purpose | Example Application |

| Deuteration | Tracing and quantification of the fatty acid and its metabolites. | Studying the metabolism and cytotoxicity of GLA. |

| Fluorescent Tagging | Visualization of fatty acid uptake, trafficking, and localization. | High-throughput screening for modulators of fatty acid transport. assaygenie.com |

| Photoaffinity Labeling | Identification of protein binding partners. | Identifying proteins involved in fatty acid transport and metabolism. nih.govnih.govnih.gov |

| Biotinylation | Affinity purification of interacting proteins. | "Pull-down" experiments to isolate and identify fatty acid-binding proteins. caymanchem.comnih.gov |

Future Perspectives and Emerging Avenues in Research on 6,9,12 Octadecatrienoic Acid, Methyl Ester

Untapped Biological Roles and Discovery Research

Gamma-linolenic acid (GLA) is a biologically active omega-6 fatty acid known for its role as a precursor to dihomo-gamma-linolenic acid (DGLA) and subsequently to anti-inflammatory eicosanoids. nih.govresearchgate.net Research has established its potential anti-inflammatory, immunomodulatory, and cardiovascular-protective effects. nih.govresearchgate.net However, ongoing discovery research continues to unveil more nuanced and previously untapped biological roles that warrant further investigation.

Emerging research points to the promising potential of GLA in cancer therapy. nih.gov Studies have suggested that it can selectively induce apoptosis (programmed cell death) in cancer cells while leaving normal cells unharmed. nih.gov Furthermore, research has shown that GLA can up-regulate the expression of maspin, a tumor suppressor protein, which is associated with a reduction in the motility and spreading of cancer cells. researchgate.net Another area of active investigation is its function as a weak antagonist for the leukotriene B4 (LTB4) receptor. caymanchem.com This interaction is significant as LTB4 is a potent inflammatory mediator, and by inhibiting its binding, GLA demonstrates potential in mitigating inflammatory conditions such as LTB4-induced bronchoconstriction. caymanchem.com

Recent studies have also begun to explore GLA's role in metabolic regulation, particularly in the context of nonalcoholic fatty liver disease (NAFLD). nih.gov Research in cell models indicates that GLA can reduce lipid accumulation and oxidative stress, suggesting a protective role against lipid metabolism disorders by balancing cellular processes like autophagy and apoptosis. nih.gov These findings open a new frontier for investigating 6,9,12-octadecatrienoic acid, methyl ester as a tool to study and potentially modulate complex metabolic diseases.

Table 1: Emerging Research Areas for 6,9,12-Octadecatrienoic Acid and its Parent Compound (GLA)

| Research Area | Observed Effect / Mechanism | Potential Implication | Reference |

|---|---|---|---|

| Oncology | Selectively induces apoptosis in cancer cells; up-regulates the tumor suppressor maspin, reducing cell motility. | Development of novel cancer therapy adjuvants. | nih.govresearchgate.net |

| Inflammation Modulation | Acts as a weak antagonist of the leukotriene B4 (LTB4) receptor. | Therapeutic potential for specific inflammatory pathways, such as in bronchoconstriction. | caymanchem.com |

| Metabolic Disease (NAFLD) | Reduces lipid content, relieves oxidative stress, and balances autophagy and apoptosis in liver cells. | Prevention and treatment of nonalcoholic fatty liver disease by regulating lipid metabolism. | nih.gov |

Advancements in Biosynthetic Engineering for Research Production

The production of highly pure this compound for research is critical for obtaining reliable and reproducible results. Traditionally, GLA is extracted from natural sources like the seed oils of borage, blackcurrant, or evening primrose. nih.govnih.gov However, these methods can be inefficient and costly. nih.gov Consequently, significant research has been directed towards biotechnological production through metabolic engineering of microorganisms. nih.gov

Genetic engineering has been successfully employed to enhance GLA production in organisms such as the yeast Yarrowia lipolytica and the fungus Mucor circinelloides. nih.gov In Yarrowia lipolytica, for instance, the targeted integration of genes encoding for delta-12 and delta-6 desaturases has led to increased yields of GLA. nih.gov Similarly, directed evolution techniques have been used to create variants of enzymes in M. circinelloides with improved stability and activity. nih.gov

The advent of advanced genome-editing technologies, most notably CRISPR-Cas9, has revolutionized this field by enabling more precise and efficient genetic modifications. nih.gov These tools allow for the targeted enhancement of metabolic pathways leading to GLA, improving yields and minimizing unwanted byproducts. For purification, methods such as molecular distillation (MD) and preparative high-performance liquid chromatography (Pre-HPLC) are used to produce certified reference materials (CRMs) of high purity (e.g., 98.9%) essential for quality control and method validation in research and industry. nih.govnih.gov

Table 2: Biotechnological Approaches for Enhanced GLA Production

| Organism/Source | Engineering/Purification Technique | Objective and Outcome | Reference |

|---|---|---|---|

| Yarrowia lipolytica (Yeast) | Genetic engineering (integration of delta-12 and delta-6 desaturase genes). | Increase the efficiency of the metabolic pathway to enhance GLA yield. | nih.gov |

| Mucor circinelloides (Fungus) | Directed evolution of enzymes. | Develop enzyme variants with enhanced stability and catalytic activity for GLA synthesis. | nih.gov |

| Various Organisms | CRISPR-Cas9 genome editing. | Achieve highly efficient and targeted genetic modifications for improved GLA production. | nih.gov |

| Evening Primrose Oil | Molecular Distillation (MD) and Preparative HPLC (Pre-HPLC). | Purify raw extracts to produce high-purity certified reference materials of GLA methyl ester. | nih.govnih.gov |

Integration with Systems Biology and Omics Approaches in Lipid Research

The study of lipids, or lipidomics, has been transformed by the integration of systems biology and multi-omics approaches. unimi.ituni-giessen.de These methodologies allow for a comprehensive, high-throughput analysis of the entire lipid profile (the lipidome) within a biological system, rather than focusing on a single molecule. unimi.it This holistic view is crucial for understanding the complex roles of fatty acid esters like this compound.

Mass spectrometry (MS), particularly when coupled with separation techniques like gas chromatography (GC-MS) or liquid chromatography (LC-MS), is the cornerstone of modern lipidomics. researchgate.netnih.gov Untargeted lipidomics, for example, aims to detect and quantify all ionizable lipid species in a sample, providing a global snapshot of metabolic changes. unimi.it This is particularly relevant for studying this compound, as its biological effects are mediated through its conversion into a cascade of other bioactive lipids. researchgate.net

Table 3: Application of Omics Technologies in Researching this compound

| Omics Technology | Description | Application to Lipid Research | Reference |

|---|---|---|---|

| Untargeted Lipidomics | Aims to determine the global lipid profile in a biological sample using high-resolution mass spectrometry. | Provides a comprehensive view of how the lipidome is altered in response to the compound, revealing broad metabolic impact. | unimi.it |

| LC-MS (Liquid Chromatography-Mass Spectrometry) | A powerful analytical technique that separates complex mixtures of lipids before detection by a mass spectrometer. | Used for profiling a wide range of lipids, including phospholipids (B1166683) and neutral lipids, without the need for chemical derivatization. Essential for tracing metabolic pathways. | researchgate.netnih.gov |

| GC-MS (Gas Chromatography-Mass Spectrometry) | An analytical method used for volatile compounds. Fatty acid methyl esters are well-suited for this analysis. | Ideal for identifying and quantifying specific fatty acids and their esters after derivatization. | nih.govijpjournal.com |

| Multi-Omics Integration | Combines data from lipidomics with other datasets like proteomics and metabolomics. | Offers deeper insights into biochemical cascades and disease mechanisms by connecting changes in lipids to proteins and other metabolites. | uni-giessen.de |

Q & A

Q. What are the recommended safety protocols for handling 6,9,12-Octadecatrienoic acid, methyl ester in laboratory environments?

Methodological Answer:

- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use respiratory protection if ventilation is insufficient .

- First Aid Measures:

- Storage: Store in airtight containers away from ignition sources. Ensure compatibility with PHB-V polymers if used in composite studies (max 10 wt% loading suggested) .

Q. How can researchers determine the purity and structural integrity of this compound?

Methodological Answer:

- Gas Chromatography-Mass Spectrometry (GC-MS): Compare retention times and electron ionization (EI) fragmentation patterns with NIST reference spectra (e.g., NIST MS number 333199) .

- Nuclear Magnetic Resonance (NMR): Use - and -NMR to verify double-bond positions (6Z,9Z,12E) and ester group integrity. Reference NIST thermochemistry data for validation .

- Purity Assessment: Quantify impurities via high-performance liquid chromatography (HPLC) with UV detection at 210 nm .

Q. What standardized methods are used to evaluate the compound’s anti-inflammatory activity?

Methodological Answer:

- In Vitro Models:

- In Vivo Validation: Use carrageenan-induced paw edema models in rodents, comparing dose-dependent reductions in swelling .

Advanced Research Questions

Q. How can conflicting reports on the compound’s bioactivity across studies be resolved?

Methodological Answer:

- Experimental Replication: Standardize cell lines (e.g., THP-1 vs. Jurkat) and solvent carriers (e.g., DMSO vs. ethanol) to minimize variability .

- Meta-Analysis: Pool data from independent studies (e.g., anti-inflammatory IC50 values) to identify outliers or dose-response inconsistencies. Cross-reference with structural analogs like linoleic acid methyl ester .

- Mechanistic Studies: Use siRNA knockdown or CRISPR-edited models to isolate pathways (e.g., NF-κB vs. MAPK) affected by the compound .

Q. What strategies optimize the compound’s oxidative stability in biodiesel applications?

Methodological Answer:

- Additive Screening: Test phenolic antioxidants (e.g., BHT) at 0.1–0.5 wt% to inhibit radical chain reactions. Monitor peroxide formation via Rancimat (ASTM D2274) .

- Feedstock Blending: Combine with saturated esters (e.g., methyl palmitate) to balance low-temperature fluidity and oxidation resistance .

- Catalytic Upgrading: Employ supercritical methyl acetate transesterification to reduce polyunsaturation while retaining energy density .

Q. How does stereochemistry (6Z,9Z,12E) influence lipid membrane interactions?

Methodological Answer:

- Fluorescence Anisotropy: Label synthetic lipid bilayers with DPH or Laurdan probes to measure changes in membrane fluidity upon ester incorporation .

- Molecular Dynamics (MD) Simulations: Model the ester’s insertion depth and hydrogen bonding with phospholipid headgroups (e.g., POPC membranes) .

- Solubility Studies: Confirm miscibility in organic solvents (e.g., chloroform) for consistent bilayer preparation .

Q. What advanced techniques characterize its compatibility with biodegradable polymers like PHB-V?

Methodological Answer:

- Differential Scanning Calorimetry (DSC): Measure melting point depression and crystallization kinetics to assess plasticizing effects .

- Tensile Testing: Evaluate mechanical properties (e.g., elongation at break) of PHB-V composites at 5–10 wt% ester loading .

- Scanning Electron Microscopy (SEM): Image phase separation or ester aggregation in polymer matrices .

Q. How can researchers validate its antifungal mechanisms against Candida spp.?

Methodological Answer:

- Time-Kill Assays: Monitor fungal viability via colony-forming unit (CFU) counts after 24-hour exposure .

- Membrane Permeability Tests: Use propidium iodide uptake or ergosterol binding assays to quantify membrane disruption .

- Synergistic Studies: Combine with azoles (e.g., fluconazole) to assess fractional inhibitory concentration (FIC) indices .

Q. What methodologies quantify its hepatoprotective effects in metabolic studies?

Methodological Answer:

- Biochemical Markers: Measure serum ALT/AST levels in CCl4-induced liver injury models .

- Histopathology: Score hepatic steatosis and fibrosis in H&E-stained tissue sections .

- Lipidomics: Profile hepatic triglyceride accumulation via LC-MS/MS .

Q. How can isotopic labeling resolve metabolic pathways of the compound in vivo?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.